molecular formula C7H6Cl2N2 B1370014 2,3-Dichlorobenzimidamide CAS No. 769061-91-8

2,3-Dichlorobenzimidamide

Cat. No. B1370014
M. Wt: 189.04 g/mol
InChI Key: AJVCKUGPVGPLRM-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzimidamide is a chemical compound123. However, detailed information about this specific compound is not readily available in the sources I found.



Synthesis Analysis

While I couldn’t find specific information on the synthesis of 2,3-Dichlorobenzimidamide, there are general methods for the synthesis of benzimidamide derivatives4. These methods often involve the reaction of o-phenylenediamine with carboxylic acids or their derivatives under various conditions4.



Molecular Structure Analysis

The molecular structure of a compound like 2,3-Dichlorobenzimidamide can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods56. However, specific structural data for 2,3-Dichlorobenzimidamide is not available in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving 2,3-Dichlorobenzimidamide are not explicitly mentioned in the sources I found789. However, benzimidamides can participate in a variety of chemical reactions, depending on their substitution pattern and reaction conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques131415. However, specific physical and chemical properties for 2,3-Dichlorobenzimidamide are not available in the sources I found2.


Scientific Research Applications

Catalytic Oxidation Studies

2,3-Dichlorobenzimidamide has been studied for its potential in catalytic oxidation processes. For instance, research on catalytic oxidation of 1,2-dichlorobenzene over transition metal oxides supported on TiO2 and Al2O3 has been conducted. This study is significant as it explores the activity of different catalysts, providing insights into the metal oxide–support interactions crucial in oxidation reactions (Krishnamoorthy, Rivas, & Amiridis, 2000).

Synthesis of Benzimidazole Derivatives

In the field of organic synthesis, 2,3-Dichlorobenzimidamide has been involved in the synthesis of benzimidazole derivatives. A study using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the condensation reaction with o-phenylenediamine and various arylaldehydes under microwave irradiation highlights its application in producing benzimidazole derivatives efficiently (Naeimi & Babaei, 2017).

Scientific Analysis of 2,4-D Herbicide Toxicity

Although not directly related to 2,3-Dichlorobenzimidamide, related studies in the field of toxicology and herbicide research can provide contextual understanding. Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, discusses its toxicology and mutagenicity, offering insights into the broader field of chlorinated compound studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Male Contraception Research

There's also interesting research in the field of male contraception involving dichlorobenzyl compounds. While not directly referencing 2,3-Dichlorobenzimidamide, this research can provide insights into the potential biomedical applications of structurally similar compounds (Cheng et al., 2002).

Safety And Hazards

Information on the safety and hazards of a compound is typically provided in its Safety Data Sheet (SDS)161718. However, I couldn’t find an SDS for 2,3-Dichlorobenzimidamide.


Future Directions

The future directions for research on a compound like 2,3-Dichlorobenzimidamide would depend on its potential applications in fields such as medicine, materials science, or chemical synthesis192021. However, specific future directions for 2,3-Dichlorobenzimidamide are not mentioned in the sources I found.


Relevant Papers
I found several sources during my search
1235616171819202122234101112131415. However, none of them are papers specifically about 2,3-Dichlorobenzimidamide. They are either about related compounds or topics, or they are resources that could potentially contain information about 2,3-Dichlorobenzimidamide.


Please note that the information provided is based on the sources available and may not be fully comprehensive or up-to-date. For more detailed information, further research in scientific databases or consultation with a subject matter expert may be required.


properties

IUPAC Name

2,3-dichlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVCKUGPVGPLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594963
Record name 2,3-Dichlorobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorobenzimidamide

CAS RN

769061-91-8
Record name 2,3-Dichlorobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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